molecular formula C9H5BrClFN2 B13057073 1-(2-Bromo-4-chlorophenyl)-4-fluoro-1H-imidazole

1-(2-Bromo-4-chlorophenyl)-4-fluoro-1H-imidazole

Cat. No.: B13057073
M. Wt: 275.50 g/mol
InChI Key: WLIMZWUNURTDMW-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-chlorophenyl)-4-fluoro-1H-imidazole ( 2064122-45-6) is a fluorinated imidazole derivative of high interest in medicinal chemistry research . This organohalogen compound, with the molecular formula C 9 H 5 BrClFN 2 and a molecular weight of 275.51, serves as a versatile synthetic intermediate and molecular scaffold for the development of novel bioactive molecules . Its structure features a bromo- and chloro-substituted phenyl ring attached to a fluoro-imidazole heterocycle, making it a valuable substrate for further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The primary research application of this compound is as a key building block in the synthesis of more complex pharmaceutical candidates . Its specific molecular architecture is utilized in the exploration and development of new therapeutic agents. While the exact mechanism of action for this specific precursor is compound-dependent, its value lies in its ability to be transformed into target molecules that may interact with various biological targets. Researchers employ this chemical in constructing compound libraries and in structure-activity relationship (SAR) studies to optimize potency and selectivity. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or animal use. Researchers should consult the safety data sheet prior to handling and use appropriate personal protective equipment.

Properties

Molecular Formula

C9H5BrClFN2

Molecular Weight

275.50 g/mol

IUPAC Name

1-(2-bromo-4-chlorophenyl)-4-fluoroimidazole

InChI

InChI=1S/C9H5BrClFN2/c10-7-3-6(11)1-2-8(7)14-4-9(12)13-5-14/h1-5H

InChI Key

WLIMZWUNURTDMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)N2C=C(N=C2)F

Origin of Product

United States

Preparation Methods

Formation of the Imidazole Core with Fluorine Substitution

Recent advances in imidazole synthesis indicate that the fluorinated imidazole ring can be constructed via condensation reactions involving appropriately substituted aldehydes and dicarbonyl compounds or via direct halogenation of preformed imidazoles.

  • One method involves the condensation of fluorinated aldehydes with α-amino ketones or related precursors under cyclodehydration conditions to yield 4-fluoro-substituted imidazoles. This method allows for precise placement of the fluorine atom at the 4-position of the imidazole ring.

  • Alternatively, selective electrophilic fluorination of imidazole precursors has been reported, although this is less common due to the challenge of regioselectivity.

N-Arylation to Introduce the 2-Bromo-4-chlorophenyl Group

The N-1 substitution with the 2-bromo-4-chlorophenyl group is generally achieved by an Ullmann-type or Buchwald-Hartwig cross-coupling reaction:

  • Ullmann-type N-arylation : This involves the reaction of 1H-imidazole or a substituted imidazole with an aryl halide—in this case, 2-bromo-4-chlorobromobenzene or a similar precursor—in the presence of a copper catalyst, base, and suitable ligands. For example, copper(I) iodide with cesium carbonate base has been used effectively.

  • Buchwald-Hartwig amination : Palladium-catalyzed cross-coupling between imidazole and 2-bromo-4-chlorobromobenzene under basic conditions can also be employed to achieve high yields and selectivity.

The choice of catalyst and conditions is critical to avoid side reactions such as dehalogenation or multiple substitutions.

Halogenation and Functional Group Manipulation on the Phenyl Ring

The presence of bromine and chlorine substituents on the phenyl ring can be introduced either before or after the N-arylation step:

  • Pre-functionalized aryl halides : Using commercially available or synthesized 2-bromo-4-chlorophenyl derivatives as coupling partners simplifies the process by incorporating halogens prior to coupling.

  • Post-coupling halogenation : Selective halogenation of the phenyl ring after N-arylation is possible but requires careful control to prevent undesired substitution on the imidazole ring. Electrophilic bromination or chlorination using reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under mild conditions can be employed.

Representative Synthetic Procedure and Conditions

Based on patent literature and research articles, a representative synthetic route is as follows:

Step Reaction Reagents/Conditions Yield (%) Notes
1 Synthesis of 4-fluoro-1H-imidazole core Condensation of fluorinated aldehyde with α-amino ketone, cyclodehydration ~60-75% Requires controlled temperature and acid catalysis
2 N-Arylation with 2-bromo-4-chlorophenyl halide Ullmann-type coupling: CuI, Cs2CO3, ligand, DMF, 80-100°C 65-85% High regioselectivity, mild conditions
3 Purification Column chromatography or recrystallization - Ensures removal of side products
4 Optional halogenation (if needed) NBS or NCS in acetonitrile, room temp to reflux 70-90% Selective for aromatic ring halogenation

Research Findings and Optimization

  • Selective Halogenation : Studies have shown that selective bromination at the C-2 position of imidazole derivatives can be achieved using N-bromosuccinimide (NBS) in refluxing acetonitrile, producing key intermediates for further functionalization.

  • Cross-Coupling Efficiency : The use of palladium catalysts with phosphine ligands or copper catalysts with cesium carbonate base enhances the N-arylation step's efficiency and selectivity, minimizing by-products.

  • Safety and Yield Improvements : Process patents emphasize the importance of controlling reaction temperature, especially during halogenation steps, to avoid decomposition and improve yield and safety.

  • Alternative Routes : Some patents describe the preparation of 2-halo-4-nitroimidazole derivatives as intermediates, which can be converted to the target compound by subsequent functional group transformations.

Summary Table of Key Preparation Methods

Method Key Steps Advantages Limitations Reference
Condensation + N-arylation Fluorinated aldehyde + α-amino ketone → imidazole ring; Ullmann coupling with 2-bromo-4-chlorophenyl halide High regioselectivity, versatile Requires multiple steps, careful control of conditions
Pre-halogenated aryl halide coupling Use of 2-bromo-4-chlorophenyl halide in N-arylation step Simplifies halogen introduction Availability of pre-halogenated aryl halides
Post-coupling halogenation N-arylation followed by selective bromination/chlorination Flexibility in substitution pattern Risk of side reactions, lower selectivity
Nitroimidazole intermediate route Synthesis of 2-halo-4-nitroimidazole intermediates, then conversion Potential for scalable production More complex, requires additional reduction/functionalization steps

Chemical Reactions Analysis

1-(2-Bromo-4-chlorophenyl)-4-fluoro-1H-imidazole undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as DMF and tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazole derivatives, including 1-(2-bromo-4-chlorophenyl)-4-fluoro-1H-imidazole. For instance, compounds with similar structures have shown significant antiproliferative activity against various cancer cell lines. In vitro assays demonstrated that modifications at the phenyl ring could lead to enhanced activity against tumors, making this class of compounds promising candidates for cancer therapy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Research indicates that imidazole derivatives exhibit activity against a range of pathogens, including bacteria and fungi. The mechanism of action often involves interference with microbial metabolism or cell wall synthesis, contributing to their effectiveness as antimicrobial agents .

Therapeutic Applications

1-(2-Bromo-4-chlorophenyl)-4-fluoro-1H-imidazole is being explored for its potential in treating various diseases:

  • Anti-inflammatory Agents : Some derivatives have demonstrated anti-inflammatory effects comparable to established drugs like diclofenac. This suggests that further development could lead to new treatments for conditions involving inflammation .
  • Antiparasitic Activity : The compound's derivatives have been tested against parasites such as Giardia intestinalis and Trichomonas vaginalis, showing promise in treating parasitic infections .

Case Studies and Findings

Several case studies have documented the efficacy and safety of imidazole derivatives:

StudyFindings
Study 1 Evaluated the antiproliferative activity of imidazole derivatives against seven cancer cell lines; IC50 values ranged from 0.4 to 3.8 nM for the most active compounds .
Study 2 Investigated the anti-inflammatory effects of related imidazole compounds; showed significant analgesic activity at specified dosages .
Study 3 Assessed antimicrobial activity against common pathogens; demonstrated effective inhibition at low concentrations .

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-chlorophenyl)-4-fluoro-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. Molecular docking studies have shown that it can interact with proteins involved in critical pathways, such as signal transduction and metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table compares key structural and electronic properties of 1-(2-Bromo-4-chlorophenyl)-4-fluoro-1H-imidazole with structurally related imidazole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
1-(2-Bromo-4-chlorophenyl)-4-fluoro-1H-imidazole C₉H₅BrClFN₂ 275.5 2-Br,4-Cl-C₆H₃; 4-F-imidazole High lipophilicity; halogen bonding potential
1-Benzyl-4-bromoimidazole () C₁₀H₉BrN₂ 237.1 Benzyl; 4-Br-imidazole Moderate reactivity; used in cross-coupling
1-([1,1'-Biphenyl]-4-yl(phenyl)methyl)-1H-imidazole derivatives () C₂₉H₂₁F₃N₂ 454.49 Biphenyl-phenyl groups; trifluoromethyl Bulky substituents; high molecular weight
1-(2-Chloro-4-(4-chlorophenyl)butyl)-1H-imidazole () C₁₃H₁₄Cl₂N₂ 269.17 Chlorophenyl-butyl chain Flexible backbone; dual Cl substituents

Key Observations:

  • Lipophilicity and Reactivity: The target compound’s bromo- and chloro-substituents increase its lipophilicity compared to benzyl-substituted derivatives (e.g., 1-Benzyl-4-bromoimidazole). This property may enhance membrane permeability in biological systems .
  • Steric Effects: Bulky substituents in biphenyl-phenyl derivatives () reduce reactivity in substitution reactions compared to the target compound’s compact halogenated phenyl group .
  • Halogen Bonding: The Br and Cl atoms in the target compound may engage in halogen bonding, a feature absent in compounds lacking these substituents (e.g., 4-Fluoro-1H-imidazole derivatives) .

Research Implications

The unique combination of halogens in 1-(2-Bromo-4-chlorophenyl)-4-fluoro-1H-imidazole positions it as a versatile intermediate for:

  • Drug Discovery: Fluorine enhances metabolic stability, while bromo-chlorophenyl groups may improve target binding in enzyme inhibitors .
  • Materials Science: Halogen bonding could stabilize crystalline frameworks or supramolecular assemblies .
  • Catalysis: Potential use as a ligand for transition-metal catalysts, leveraging fluorine’s electron-withdrawing effects .

Biological Activity

1-(2-Bromo-4-chlorophenyl)-4-fluoro-1H-imidazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The compound is characterized by the following structural formula:

C9H6BrClFN2\text{C}_9\text{H}_6\text{BrClF}\text{N}_2

It features a bromo and chloro substituent on the phenyl ring and a fluoro group attached to the imidazole moiety, which may influence its interaction with biological targets.

Antiviral Activity

Research indicates that imidazole derivatives, including 1-(2-Bromo-4-chlorophenyl)-4-fluoro-1H-imidazole, exhibit significant antiviral properties. For example, compounds within this class have shown effectiveness against various viral strains, including HIV and dengue virus. In vitro studies have demonstrated that certain imidazole derivatives inhibit viral replication through mechanisms such as enzyme inhibition (e.g., inhibiting IMP dehydrogenase) .

Table 1: Antiviral Efficacy of Imidazole Derivatives

CompoundVirus TargetEC50 (μM)Mechanism of Action
1-(2-Bromo-4-chlorophenyl)-4-fluoro-1H-imidazoleDengue Virus1.85IMP dehydrogenase inhibition
Imidazole-4,5-dicarboxylic acidYellow Fever Virus0.20Viral replication inhibition

Antimicrobial Activity

The presence of halogen atoms in the structure enhances the antimicrobial properties of the compound. Studies have shown that halogenated imidazoles can disrupt bacterial cell membranes and inhibit growth .

Table 2: Antimicrobial Activity of Halogenated Imidazoles

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)
1-(2-Bromo-4-chlorophenyl)-4-fluoro-1H-imidazoleStaphylococcus aureus32
4-Fluorophenyl imidazoleEscherichia coli16

The biological activity of 1-(2-Bromo-4-chlorophenyl)-4-fluoro-1H-imidazole can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in viral replication.
  • Membrane Disruption : The lipophilic nature of the halogenated phenyl ring allows for effective incorporation into bacterial membranes, leading to cell lysis.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Antiviral Efficacy : A recent study evaluated the antiviral effects against dengue virus in vitro, revealing an EC50 value of 1.85 μM, indicating potent antiviral activity compared to standard treatments .
  • Antimicrobial Assessment : Another investigation into the antimicrobial properties demonstrated significant activity against Staphylococcus aureus with an MIC of 32 μg/mL, highlighting its potential as a therapeutic agent against resistant strains .

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